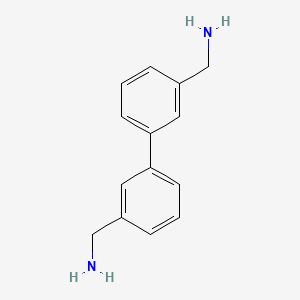

3,3'-Bis(aminomethyl)biphenyl

Description

Significance as a Bifunctional Building Block in Contemporary Organic and Materials Chemistry

The compound's two aminomethyl groups make it a valuable bifunctional building block in the synthesis of more complex molecules and materials. These primary amine groups can readily participate in a wide range of chemical transformations, such as amidation, imination, and alkylation. This reactivity allows for its incorporation into polymers, macrocycles, and supramolecular assemblies. Its ability to bridge two other molecular components makes it a key linker in constructing larger, well-defined architectures with specific functions and properties. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

[3-[3-(aminomethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H,9-10,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQCFCOVAKDSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Precursor-Based Synthetic Routes to 3,3'-Bis(aminomethyl)biphenyl

The synthesis of this compound is accessible through various precursor-based strategies. These methods rely on the chemical transformation of functionalized biphenyl (B1667301) scaffolds to introduce the desired aminomethyl groups. Key among these are the reduction of biphenyl azidomethyl derivatives and direct aminomethylation reactions.

Synthesis via Reduction of Biphenyl Azidomethyl Derivatives

A prominent route to bis(aminomethyl)biphenyls involves the reduction of their corresponding azidomethyl precursors. This two-step approach first requires the synthesis of the diazide, typically from a dihalomethylbiphenyl, followed by reduction to the diamine.

While the primary focus is on the 3,3'-isomer, the reduction of the analogous 4,4'-bis(azidomethyl)biphenyl (B3250017) serves as an illustrative example of this synthetic strategy. The precursor, 4,4'-bis(azidomethyl)biphenyl, can be synthesized from 4,4'-bis(chloromethyl)biphenyl and sodium azide (B81097) with a reported yield of 90%. The subsequent reduction to 4,4'-bis(aminomethyl)biphenyl can be achieved through catalytic hydrogenation. In a typical procedure, a solution of 4,4'-bis(azidomethyl)biphenyl in absolute ethanol (B145695) is hydrogenated in the presence of a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. This process yields the desired 4,4'-bis(aminomethyl)biphenyl.

Another effective method for the reduction of the azide groups is the Staudinger Reduction, which utilizes reagents such as trimethylphosphine (B1194731) and water. This reaction proceeds through the formation of an intermediate phosphazide (B1677712) and demonstrates high conversion efficiency, often exceeding 90%, to yield 4,4'-bis(aminomethyl)biphenyl.

Table 1: Synthesis of 4,4'-Bis(aminomethyl)biphenyl via Reduction

| Precursor | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 4,4'-Bis(azidomethyl)biphenyl | H₂, 20% Pd/C, EtOH, room temp., 1 atm | 4,4'-Bis(aminomethyl)biphenyl | 57% |

| 4,4'-Bis(azidomethyl)biphenyl | Trimethylphosphine (PMe₃), H₂O | 4,4'-Bis(aminomethyl)biphenyl | >90% conversion |

The Staudinger reaction provides a mild method for the reduction of organic azides to amines. The mechanism begins with the nucleophilic attack of a phosphine (B1218219), such as triphenylphosphine (B44618), on the terminal nitrogen atom of the azide. This initial step results in the formation of a phosphazide intermediate.

Synthesis via Aminomethylation Reactions

Aminomethylation reactions provide a more direct approach to introducing aminomethyl groups onto a biphenyl scaffold. These reactions can be tailored based on the starting biphenyl derivative.

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. The product is an aminomethylated derivative known as a Mannich base. Phenols are effective substrates in the Mannich reaction due to the acidic nature of the phenolic proton and the activating effect of the hydroxyl group on the aromatic ring.

In the context of biphenyls, a biphenylol (a hydroxybiphenyl) can serve as the active hydrogen-containing compound. For instance, the Mannich reaction of 2-chloro-4-phenylphenol (B167023) with formaldehyde (B43269) and various secondary amines in ethanol at room temperature has been shown to produce novel aminomethylated 3-chlorobiphenylols in good yields. researchgate.net The aminomethyl group is typically introduced at the position ortho to the phenolic hydroxyl group. researchgate.net This methodology could be conceptually extended to a 3,3'-dihydroxybiphenyl precursor to synthesize this compound, although specific examples are not prevalent in the literature.

Table 2: Example of Mannich Reaction on a Biphenylol Derivative

| Substrate | Reagents | Product |

|---|---|---|

| 2-Chloro-4-phenylphenol | Formaldehyde, Secondary Amine, EtOH | Aminomethylated 3-chlorobiphenylol |

Alternative strategies for the synthesis of this compound include the direct amination of suitably functionalized biphenyl precursors. One such method is the palladium-catalyzed amination of 3,3'-dibromobiphenyl with various polyamines. researchgate.net This approach allows for the formation of carbon-nitrogen bonds to construct the aminomethyl linkage.

Another viable route involves the transformation of 3,3'-bis(hydroxymethyl)biphenyl. This diol can be synthesized and subsequently converted to the corresponding diamine. The conversion of the hydroxyl groups to a better leaving group, followed by nucleophilic substitution with an amine source, would yield the target compound. A related approach is the direct amination of 3,3'-bis(halomethyl)biphenyls, such as 3,3'-bis(bromomethyl)biphenyl, via nucleophilic substitution with an appropriate nitrogen nucleophile. For example, the synthesis of 3,3'-bis(2-methyl-2-cyanopropyl)biphenyl has been achieved starting from 3,3'-bis(bromomethyl)biphenyl. acs.org A similar strategy could be employed with an aminating agent to produce this compound.

Routes from Substituted Biphenyl Precursors

The synthesis of this compound can be achieved from halogenated biphenyl precursors, most notably 3,3'-dibromobiphenyl and its analogues. These routes typically involve the transformation of the halogenated positions into aminomethyl groups through multi-step sequences.

A common strategy involves the conversion of the dibromo- or diiodobiphenyl into a dinitrile or a related intermediate, which is then reduced to the target diamine. For instance, 3,3'-dibromobiphenyl can undergo a palladium-catalyzed cyanation to yield 3,3'-dicyanobiphenyl. Subsequent reduction of the nitrile groups, often with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affords this compound.

Another approach starts with 3,3'-bis(bromomethyl)biphenyl. This intermediate can be synthesized from 3,3'-dimethylbiphenyl (B1664587) via radical bromination. The resulting bis(bromomethyl) derivative is then converted to the diamine. One method involves the Gabriel synthesis, where the bromomethyl groups react with potassium phthalimide, followed by hydrazinolysis to release the primary amine. Alternatively, direct amination with ammonia (B1221849) or a protected amine equivalent can be employed. A documented synthesis involves reacting 3,3'-bis(bromomethyl)biphenyl with the lithium salt of isobutyronitrile, followed by workup to yield 3,3'-bis(2-methyl-2-cyanopropyl)biphenyl. prepchem.com This highlights a C-C bond formation step to create a more complex structure from the bis(bromomethyl) precursor.

The Ullmann reaction, traditionally used for forming biphenyls by coupling aryl halides with copper, can also be adapted for creating substituted biphenyls that serve as precursors. arabjchem.org For example, coupling of appropriately substituted halobenzenes can lead to a 3,3'-disubstituted biphenyl scaffold that can then be elaborated to the final diamine.

| Starting Material | Key Intermediates | Key Reactions | Reference |

|---|---|---|---|

| 3,3'-Dibromobiphenyl | 3,3'-Dicyanobiphenyl | Palladium-catalyzed cyanation, Nitrile reduction | General Knowledge |

| 3,3'-Dimethylbiphenyl | 3,3'-Bis(bromomethyl)biphenyl | Radical bromination, Gabriel synthesis or Direct amination | prepchem.com |

| Iodobenzene Analogue | Substituted Biphenyl | Ullmann coupling | arabjchem.org |

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful method for constructing C-N bonds and is widely applied in the synthesis of arylamines, including biphenyl derivatives. rsc.orgnih.gov This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. rsc.orgnih.gov

While direct double amination of a dihalobiphenyl with an aminomethyl equivalent is challenging, the Buchwald-Hartwig reaction is crucial for synthesizing precursors. For example, the double N-arylation of primary amines with 2,2'-dihalobiphenyls has been used to create carbazoles. nih.govscispace.com This methodology can be applied to 3,3'-dihalobiphenyls to couple them with amines, leading to N,N'-diaryl-3,3'-biphenyldiamines. These products can serve as scaffolds for further modification.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. acs.orgmit.edu Biaryl phosphine ligands, such as XPhos and DavePhos, have shown exceptional activity and versatility in these couplings, enabling reactions with a broad range of substrates, including functionalized and sterically hindered ones. scispace.commit.edu For instance, the synthesis of N,N,N',N'-tetraphenyl-1,1'-biphenyl-4,4'-diamine (TPD) derivatives has been achieved by the amination of 4,4'-dibromobiphenyl (B48405) with diphenylamine (B1679370) using a resin-supported palladium complex, demonstrating the reaction's utility. rsc.org The reaction conditions often require a strong base like sodium tert-butoxide (NaOt-Bu) or a weaker base like cesium carbonate (Cs₂CO₃) in solvents such as toluene (B28343) or dioxane. acs.orgmit.edu

| Reaction Type | Key Components | Typical Conditions | Application Example | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide (e.g., 3,3'-Dihalobiphenyl), Amine, Palladium Precatalyst, Phosphine Ligand, Base | Solvents: Toluene, Dioxane; Ligands: XPhos, BINAP, JohnPhos; Bases: NaOt-Bu, Cs₂CO₃ | Synthesis of N,N,N',N'-tetraaryl-1,1'-biphenyl-4,4'-diamines | rsc.orgnih.govscispace.com |

| Double Amination | 2,2'-Dihalobiphenyl, Primary Amine | Pd(OAc)₂, Dialkylbiaryl phosphine ligand | Synthesis of carbazoles | nih.govscispace.com |

Applications in Polymer Chemistry and Advanced Materials

Monomeric Role in Polymer Synthesis

3,3'-Bis(aminomethyl)biphenyl serves as a key monomeric unit in the production of various high-performance polymers. Its diamine nature allows it to react with a variety of comonomers to form long-chain polymers with tailored properties.

The primary amino groups of this compound readily participate in polycondensation reactions. It can be reacted with dianhydrides, such as pyromellitic dianhydride (PMDA) or 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), to form poly(amic acid) precursors, which are then thermally or chemically cyclized to yield polyimides. tuat.ac.jpgoogle.combldpharm.com Similarly, reaction with dicarboxylic acids or their derivatives leads to the formation of polyamides. nih.gov The biphenyl (B1667301) core of the monomer contributes to the rigidity and thermal stability of the resulting polymer backbone. mdpi.com

The general synthesis route for polyimides from this compound involves a two-step process:

Poly(amic acid) formation: The diamine and a dianhydride are reacted in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature to form the soluble poly(amic acid).

Imidization: The poly(amic acid) solution is then cast into a film and heated at elevated temperatures (typically >200 °C) to induce cyclodehydration, resulting in the formation of the final insoluble and infusible polyimide. google.comnih.gov

A similar direct polycondensation approach, often activated by agents like triphenyl phosphite, is employed for the synthesis of polyamides from this compound and various aromatic dicarboxylic acids. Current time information in Bangalore, IN.

Furthermore, the resulting polyimides and polyamides exhibit excellent chemical resistance, showing insolubility in common organic solvents and stability against various chemical agents. google.com This robustness makes them suitable for applications in harsh environments where chemical inertness is a prerequisite. The specific properties of the final polymer can be fine-tuned by the choice of the comonomer (dianhydride or dicarboxylic acid) reacted with this compound. For instance, the use of rigid dianhydrides like PMDA generally leads to polyimides with higher thermal stability compared to those synthesized with more flexible dianhydrides. bldpharm.com

Table 1: Illustrative Properties of High-Performance Polymers

| Polymer Type | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Polyimide | This compound + Pyromellitic dianhydride | High thermal stability (Tg > 400°C), excellent chemical resistance, good mechanical strength. bldpharm.commdpi.com | Aerospace components, industrial filters, high-temperature adhesives. |

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The precise arrangement of organic building blocks through strong covalent bonds results in materials with high surface areas and well-defined pore structures. ossila.commdpi.com

Biphenyl-diamine linkers, including derivatives of this compound, are instrumental in the construction of COFs. rsc.org The geometry and length of the linker dictate the topology and pore size of the resulting framework. For instance, the reaction of a C2-symmetric linear diamine linker with a C3-symmetric trialdehyde will typically result in a hexagonal 2D COF structure. mdpi.com The synthesis is generally carried out under solvothermal conditions, where the reversible formation of imine bonds allows for the correction of defects and the growth of a highly crystalline material. mdpi.com

The design principles for COFs utilizing biphenyl-diamine linkers involve:

Selection of Building Blocks: The choice of the diamine linker and the complementary multitopic aldehyde or other reactive monomers determines the geometry and connectivity of the network.

Control of Reaction Conditions: Temperature, solvent system, and the presence of a catalyst can influence the kinetics of the reaction and the final crystallinity of the COF.

Topological Design: By employing reticular chemistry principles, specific network topologies (e.g., hexagonal, tetragonal) can be targeted to achieve desired pore sizes and shapes.

The functionality of COFs can be tailored either by pre-functionalizing the building blocks before synthesis or by post-synthetic modification of the framework. COFs constructed with linkers like this compound can be functionalized to enhance their properties for specific applications. For example, the introduction of specific functional groups within the pores can create active sites for catalysis, selective gas adsorption, or chemical sensing.

Post-synthetic modification techniques can include:

Covalent modification: The unreacted functional groups on the pore walls can be chemically transformed. For instance, if a COF is synthesized with a linker containing an additional reactive site, this site can be used for further chemical reactions.

Metalation: The nitrogen atoms within the imine linkages of the COF can coordinate with metal ions, leading to the formation of metal-organic hybrid materials with catalytic or magnetic properties.

Table 2: Examples of COF Applications with Biphenyl-Diamine Linkers

| Application | COF Design Strategy | Functionalization Approach |

|---|---|---|

| Gas Storage and Separation | Use of linkers to create specific pore sizes and shapes. | Introduction of polar functional groups to enhance affinity for certain gases. |

| Heterogeneous Catalysis | Incorporation of catalytically active sites into the COF backbone. | Metalation of the imine linkages or functionalization with organocatalytic moieties. |

Organic Electronics and Optoelectronic Materials

The integration of this compound into conjugated polymers and COFs opens up possibilities for their use in organic electronics and optoelectronics. The electronic properties of these materials are highly dependent on the molecular structure, the degree of π-conjugation, and the intermolecular packing. nih.gov

Polymers and COFs derived from biphenyl-containing monomers can exhibit semiconducting behavior, making them potentially suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. nih.gov The biphenyl unit can contribute to the charge transport properties of the material. The ability to form well-ordered, crystalline domains in COFs is particularly advantageous for efficient charge transport. nih.gov

While the direct application of this compound-based materials in commercial organic electronic devices is still an active area of research, the fundamental properties of the polymers and COFs derived from it suggest significant potential. Further research is needed to fully explore and optimize the electronic and optoelectronic properties of these materials for practical applications.

Table 3: Potential Applications in Organic Electronics

| Application Area | Material Type | Relevant Properties |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Crystalline COFs | Ordered structure for efficient charge transport. |

| Organic Light-Emitting Diodes (OLEDs) | Conjugated Polymers | Tunable electronic structure for light emission. |

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) with Biphenyl Diamine Derivatives

Biphenyl diamine derivatives are integral to the development of organic electronic devices. researchgate.net Their structural properties are leveraged in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). In OLEDs, these compounds are widely used as host materials, hole-transporting materials (HTMs), and emitters. mdpi.comresearchgate.net

A prominent example is 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), a well-known phosphorescent host material. mdpi.com Structural isomers, such as 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP), are also used extensively as host materials for a wide range of fluorescent and phosphorescent emitters in OLEDs and thermally activated delayed fluorescence (TADF) devices. ossila.com The meta-linkage in mCBP limits conjugation to the central biphenyl core, which results in a higher triplet energy, a desirable characteristic for host materials. ossila.com

Helical diamines have also been synthesized and demonstrated as versatile "all-in-one" materials for OLEDs, functioning as HTMs, emitters, and host materials for phosphors. researchgate.net Specifically, azahelical diamines have shown high glass transition temperatures (Tg) of 127-214 °C, making them superior alternatives to the commonly used HTM, N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB). researchgate.net

The performance of OLEDs fabricated with biphenyl diamine derivatives can be significant. For instance, devices using 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh) as a host for a green phosphorescent dopant have achieved high efficiencies. mdpi.com

| Host Material | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) |

|---|---|---|---|

| BCz-tBuPh | 43.1 | 40.0 | 12.5 |

| BCz-nBuPh | 30.8 | 28.1 | 8.8 |

In the realm of OPVs, biphenyl derivatives contribute to the stability and efficiency of solar cells. researchgate.net For example, 4,4'-Bis(azidomethyl)biphenyl (B3250017) can be used as a crosslinking agent to stabilize polymer blends in organic solar cells, enhancing thermal stability and performance retention.

Role in Charge Transport and Luminescent Properties

The electronic properties of biphenyl diamine derivatives are central to their function in optoelectronic devices. The biphenyl core provides a rigid, conjugated system that facilitates charge transport, while the amine functionalities can be modified to tune these properties.

Bicarbazole derivatives, for instance, are studied as both hole-transporting materials and emitters. mdpi.com The HOMO and LUMO energy levels of these materials are critical for efficient charge injection and transport in OLEDs. For mCBP, the HOMO level is at 6.0 eV and the LUMO level is at 2.4 eV. ossila.com The twisted structure of some helical diamines endows them with high triplet energies, making them suitable hosts for phosphorescent emitters by preventing reverse energy transfer from the dopant to the host. researchgate.net

The luminescent properties of these compounds are also tunable. The emission spectra of fluorophores based on trifluoromethyl (CF3) substituted bis((carbazol-9-yl)phenyl)amines can be adjusted within the blue region by changing the linker between the donor and acceptor parts of the molecule. polyu.edu.hk The photoluminescence quantum yield (PLQY) for these materials can be as high as 84.9% in toluene (B28343). polyu.edu.hk

The inherent structure of biphenyl derivatives allows for the creation of materials with specific charge-transport characteristics. ontosight.ai The introduction of different functional groups can modify the electronic and morphological properties, influencing device performance. ontosight.aiacs.org This tunability is crucial for designing efficient multilayered devices like OLEDs, where the interfaces between organic layers play a significant role in operation and efficiency. researchgate.net

Advanced Functional Materials

Development of Sensors through Imine Formation with Biphenyl-Diamines

The primary amine groups of this compound and its derivatives are reactive sites for the formation of imines (Schiff bases) through condensation with aldehydes. This reaction is a cornerstone for the development of chemosensors, where the formation of the imine bond leads to a detectable change in the system's optical or electrochemical properties. nih.govnih.gov

Fluorescent sensors can be designed where the imine formation alters the photophysical properties of the molecule. nih.gov For example, a probe can be non-fluorescent in its amine form, but upon condensation with an analyte like formaldehyde (B43269), the resulting imine product can exhibit strong fluorescence due to mechanisms like aggregation-induced emission (AIE) or changes in photoinduced electron transfer (PET). nih.gov In one such AIE-based sensor, amine groups on a tetraphenylethene core react with formaldehyde to form Schiff bases, which then aggregate and become highly fluorescent. nih.gov

The reactivity of diamines in Schiff base reactions is influenced by their electronic properties. core.ac.uk The yield of imine formation often increases with the basicity (pKa) of the amine. core.ac.uk This principle allows for the rational design of sensors with varying sensitivity.

Electrochemical sensors have also been developed using biphenyl diamines. A molecularly imprinted polymer (MIP) sensor for the detection of 4,4′-methylene diphenyl diamine (MDA) was created by electrodepositing a chitosan (B1678972) polymer on an electrode in the presence of MDA as a template. mdpi.com After removing the template, the polymer has cavities that selectively rebind MDA, producing a measurable electrochemical signal. mdpi.com This sensor demonstrated a low detection limit of 15 nM. mdpi.com

| Parameter | Value |

|---|---|

| Analyte | 4,4′-methylene diphenyl diamine (MDA) |

| Linear Range | 0.5–100 µM |

| Detection Limit | 15 nM |

| Optimal Incubation Time | 20 min |

| Imprinting Factor (IF) | ~3.66 |

Crosslinking Agents and Polymer Networks Utilizing Biphenyl Derivatives

The presence of two reactive amine groups allows this compound to act as a crosslinking agent, forming stable three-dimensional polymer networks. researchgate.net These networks are materials with essentially infinite molecular weight, where polymer chains are held together by covalent bonds or strong noncovalent interactions. researchgate.netnih.gov

Biphenyl moieties can be incorporated into polymers to create networks with unique properties. nih.gov These biphenyl groups can interact through pi-pi stacking, acting as noncovalent crosslinks that supplement the covalent network, influencing the material's swelling behavior and mechanical properties. nih.gov

The amine groups of biphenyl diamines can react with various monomers to form different types of polymers. For example, they can react with activated L-lysine derivatives to synthesize novel polyureas. nii.ac.jp This type of step-growth polymerization, involving multifunctional monomers, is a common method for creating crosslinked networks. researchgate.net

A powerful application of biphenyl derivatives as crosslinkers is demonstrated by 4,4'-bis(azidomethyl)biphenyl. The azidomethyl groups can be activated by heat or UV light to generate highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds of adjacent polymer chains, forming a robust covalent network. This crosslinking method has been used to improve the tensile strength of polyamide membranes by 40% and to prevent phase separation in organic solar cells, leading to 75% power conversion efficiency (PCE) retention after 144 hours at 150°C. The reaction of this compound would be analogous, forming linkages through reactions typical of primary amines, such as amide or urea (B33335) formation.

Coordination Chemistry and Ligand Design

3,3'-Bis(aminomethyl)biphenyl as a Chelating Ligand and its Derivatives

The aminomethyl groups positioned on the biphenyl (B1667301) backbone allow this compound to act as an effective chelating ligand, binding to a single metal center through its two nitrogen donor atoms. This bidentate coordination is fundamental to the formation of stable transition metal complexes.

Transition metal complexes featuring biphenyl diamine ligands are synthesized through the reaction of a suitable metal salt with the ligand in an appropriate solvent. Schiff base condensation is a common strategy to create more complex ligands from simple diamines. For instance, a Schiff base ligand derived from the condensation of benzidine (B372746) (4,4'-diaminobiphenyl) and O-methoxy benzaldehyde (B42025) was used to prepare complexes with Chromium(III) and Iron(II). scirp.orgscirp.org The formation of these complexes is often confirmed by techniques such as elemental analysis, IR spectroscopy, and mass spectrometry. scirp.org Nickel(II) complexes with (1,1'-biphenyl)-4,4'-diamine have also been synthesized and studied for their coordination properties. ontosight.ai The steady improvement in synthetic methodologies allows for the design of specific ligands that can lead to metal complexes with predictable and desired properties. scirp.org

The interaction between the ligand's donor atoms and the d-orbitals of the transition metal center is described by Ligand Field Theory. libretexts.org These interactions cause the d-orbitals to split into different energy levels, an effect that is dependent on the coordination geometry of the resulting complex. libretexts.orgrug.nl For octahedral complexes, the d-orbitals split into two sets (t2g and eg), while tetrahedral and square planar complexes exhibit different splitting patterns. libretexts.orglibretexts.org The magnitude of this energy splitting influences the electronic and magnetic properties of the complex, determining whether it is high-spin or low-spin. libretexts.org

The coordination of biphenyl-diamine ligands can result in various geometries. For example, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, with the latter being common for d8 metal ions like Ni(II). libretexts.orgrsc.org Six-coordinate complexes typically exhibit an octahedral geometry. libretexts.org Distortions from ideal geometries are common and can be influenced by factors like the specific metal ion and the steric and electronic properties of the ligand. researchgate.netmdpi.com For instance, Fe(II) complexes with bulky organosilyl ligands have been shown to form rare square-planar and three-coordinate planar geometries. rsc.org The coordination geometry in Fe(II) spin crossover complexes with a biphenyl bridged hexadentate N6-ligand has been studied to understand the relationship between structure and spin state. rsc.org

Interactive Table: Coordination Geometries of Metal Complexes

| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference(s) |

| Ni(II) | Bidentate Diamine | 4 | Square Planar | libretexts.org |

| Co(II) | Tetrahedral Ligands | 4 | Tetrahedral | libretexts.org |

| VO2+ | Acetylacetonate | 5 | Square Pyramidal | libretexts.org |

| Fe(II) | Biphenyl Bridged Hexadentate | 6 | Octahedral | rsc.org |

| Cr(III) | Schiff Base | 6 | Octahedral | scirp.orgscirp.org |

| Gd(III) | Carboxylate/Amine | - | Distorted | researchgate.net |

| Zn(II) | Polyamino-phenolic | - | Dinuclear | science.gov |

Design of Polyamino-Phenolic Ligands and Derivatives

Building upon the basic biphenyl-diamine structure, researchers have designed and synthesized more elaborate multidentate ligands to achieve specific coordination environments and create multinuclear metal complexes.

The synthesis of new multidentate nitrogen-containing ligands is a field of continuous interest. researchgate.net One common approach is the Schiff base condensation, where a diamine is reacted with an aldehyde or ketone to form an imine-containing ligand. This method was used to prepare a bis(2-methoxybenzylidene)biphenyl-4,4'-diamine Schiff base from benzidine and o-methoxybenzaldehyde. scirp.org Another strategy involves the reaction of compounds like bis(bromomethyl)benzenes with (pyridylmethyl)amine to create a series of (pyridylalkyl)amine derivatives. researchgate.net More complex, compartmental ligands can be designed to encapsulate multiple metal ions, with the biphenyl unit acting as a rigid spacer. rsc.orgworktribe.com A novel hexadentate nitrogen-based ligand, N,N′-bis-(2-(1H-pyrazol-1-yl)pyridine-6-ylmethyl)-2,2′-biphenylenediamine, was synthesized for the preparation of iron spin crossover complexes. rsc.org

These multidentate biphenyl-based ligands readily form stable complexes with a variety of transition metal cations.

Cr(III) and Fe(II): The bis(2-methoxybenzylidene)biphenyl-4,4'-diamine Schiff base ligand has been successfully used to synthesize complexes with both Cr(III) and Fe(II). scirp.orgscirp.org Spectroscopic analysis, particularly IR spectroscopy, confirmed the coordination of the azomethine nitrogen to the metal ion, as indicated by a shift in the C=N stretching frequency. scirp.orgscirp.org

Fe(II): A hexadentate biphenyl-bridged ligand was used to create iron(II) spin crossover complexes, [Fe(L)][BF4]2 and [Fe(L)][ClO4]2, which exhibit temperature-dependent spin transitions. rsc.org The rigid biphenyl backbone contributes to the stability of these complexes. rsc.org

Zn(II): Polyamino-phenolic ligands are effective for complexing Zn(II). Studies on phenol-based compartmental ligands have led to the synthesis of both dinuclear and mononuclear Zn(II) complexes. science.gov The hydrolytic reactivity of these Zn(II) complexes towards phosphate (B84403) diesters has been investigated, highlighting their potential as enzyme mimics. science.gov Furthermore, bis(triazacyclononane) ligands bridged by xylene or biphenyl units form stable dinuclear complexes with Zn(II). researchgate.net

Interactive Table: Spectroscopic Data for Metal Complex Formation

| Metal Complex | Ligand | Spectroscopic Technique | Key Observation | Reference(s) |

| Cr(III) Complex | Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine | IR Spectroscopy | C=N stretch shifts from 1620 cm-1 to 1616 cm-1 | scirp.orgscirp.org |

| Fe(II) Complex | Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine | IR Spectroscopy | C=N stretch shifts from 1620 cm-1 to 1612 cm-1 | scirp.orgscirp.org |

| Fe(II) Complex | Biphenyl Bridged Hexadentate N6-Ligand | Magnetic Susceptibility | Temperature-dependent spin crossover | rsc.org |

| Zn(II) Complex | Polyamino-phenolic Ligands | pH-metry, Spectroscopy | Formation of dinuclear complexes | science.gov |

Catalytic Applications of Metal-Biphenyl-Diamine Complexes

Metal complexes derived from biphenyl-diamine and related ligands are explored for their catalytic activity in various organic transformations. The combination of a metal center with a well-designed ligand can lead to catalysts with high efficiency and selectivity. sioc-journal.cnrsc.org

Nickel complexes, including those with biphenyl-diamine ligands, are known to catalyze reactions such as cross-coupling and hydrogenation. ontosight.ai The specific geometry and electronic properties of the complex are crucial for its catalytic performance. While many catalysts are based on transition metals, there is growing interest in main-group metal catalysis, such as magnesium pincer complexes used for the semihydrogenation of alkynes. acs.org

Binuclear and polynuclear transition metal complexes are particularly interesting as they can exhibit synergistic effects, where multiple metal centers cooperate to activate substrates. sioc-journal.cnresearchgate.net For example, Ni(II) complexes of ligands derived from bis-(2-acetylthiophene)oxaloyldihydrazone have demonstrated catalytic activity for C-N bond formation. researchgate.net Similarly, N-heterocyclic carbene-Cu(I) complexes are versatile catalysts for a range of reactions, including cycloadditions and carboxylations. beilstein-journals.org The principles learned from these systems can be applied to the design of new catalysts based on the this compound scaffold, aiming to create robust and efficient catalytic systems for organic synthesis. rsc.org

Investigation of Catalytic Activity in Organic Transformations

The presence of primary amine groups in the this compound structure suggests its potential utility as a basic organocatalyst or as a scaffold for more complex chiral catalysts. Amine-based catalysts are known to facilitate a variety of organic reactions, such as Michael additions, Mannich reactions, and aldol (B89426) condensations, often through the formation of enamine or iminium ion intermediates. nih.gov Furthermore, Brønsted acids are widely recognized for their catalytic role in carbon-carbon bond-forming reactions. acs.org Derivatives of this compound could be envisioned to participate in such transformations. For instance, new N-alkyl-3,3'-bimorpholine derivatives have proven to be effective organocatalysts for the asymmetric direct Michael addition of aldehydes to nitroolefins. nih.gov However, specific studies detailing the catalytic activity of the parent compound, this compound, in these broad classes of organic transformations are not extensively documented in the reviewed literature.

Oxygen Carrier Oxidation Catalysis with Biphenyl-Biquinoline Cobalt(II) Complexes

Ligands derived from a bis(aminomethyl) structure attached to a rigid aromatic system are effective in creating specific coordination environments for transition metals. A notable example is the use of the structurally analogous tetradentate ligand 8,8'-bis(aminomethyl)-2,2'-biquinoline in the formation of cobalt(II) complexes. researchgate.netsqu.edu.om These complexes exhibit the ability to bind dioxygen and act as catalysts in oxidation reactions. researchgate.net

The cobalt(II) complexes, with the general formula CoLX₂, where L is the biquinoline ligand, have magnetic moments characteristic of low-spin d⁷ Co(II) centers. squ.edu.om When dissolved in dimethylformamide (DMF), these complexes react with molecular oxygen. This interaction leads to the formation of a dicobalt(III) peroxo-bridged species, which is an ESR-silent d⁶ Co(III) species. squ.edu.omresearchgate.net This process is a key step, as the resulting dioxygen complex can then act as an oxygen carrier for catalytic oxidations. researchgate.net These cobalt complexes have been successfully employed as catalysts for the oxidation of substrates like triphenylphosphine (B44618) and 2,6-bis(t-butyl)phenol. researchgate.netsqu.edu.om The catalytic cycle involves the cobalt complex binding atmospheric oxygen, transferring it to the substrate, and then being regenerated to repeat the process.

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| Triphenylphosphine | Triphenylphosphine oxide | - | researchgate.net |

| 2,6-bis(t-butyl)phenol | 2,6-bis(t-butyl)quinone | 60% | researchgate.net |

Photophysical Properties of Coordination Compounds

The rigid biphenyl spacer in this compound derivatives is highly effective for constructing fluorescent chemosensors. It allows for the positioning of two or more binding sites at a fixed distance, creating ditopic receptors capable of cooperative binding and signaling.

Fluorescent Ditopic Receptors and Quenching Mechanisms with Biphenol-Polyazacyclophane Ligands

A prime example of ligand design using a biphenyl core is a fluorescent ditopic receptor where two pyridinacyclophane macrocycles are spaced by a 2,2'-biphenol (B158249) moiety. researchgate.netnih.gov This complex ligand, 3,3′‐bis(((2‐(3,6,9‐triaza‐1(2,6)‐pyridinacyclodecaphane‐6‐yl)ethyl)amino)methyl)‐[1,1′‐biphenyl]‐2,2′‐diol, is designed to detect specific metal ions through changes in its fluorescence. researchgate.netresearcher.life

The fluorescence of the ligand originates from the biphenol unit, which acts as the fluorophore. In its free state, the ligand exhibits a strong emission. However, upon coordination with a metal ion like Zn²⁺, a significant deactivation, or quenching, of the fluorescence is observed. researchgate.netnih.gov This quenching is not caused by a simple heavy-atom effect but by a more complex process known as photoinduced electron transfer (PET). nih.govresearcher.life

Fluorescence quenching can occur through several mechanisms, including dynamic (collisional) quenching and static quenching, where a non-fluorescent complex is formed in the ground state. edinst.comnih.gov In the case of this biphenol-polyazacyclophane receptor, the binding of Zn²⁺ induces a conformational change. This change brings the excited biphenol fluorophore into close proximity with the electron-poor pyridine (B92270) units coordinated to the zinc ion. researchgate.netnih.gov This spatial arrangement facilitates an oxidative photoinduced electron transfer from the excited fluorophore (the electron donor) to the Zn²⁺-coordinated pyridine moiety (the electron acceptor), providing a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence. nih.govresearcher.life

Influence of Metal Binding on Optical Behavior

The binding of a metal ion to a ligand can profoundly alter its electronic structure and, consequently, its optical properties, such as absorption and emission spectra. researchgate.netacs.org In the biphenol-polyazacyclophane receptor system, the interaction with Zn²⁺ is the direct cause of the change in its optical behavior. researchgate.netnih.gov

Before the addition of the metal ion, the ligand exhibits a characteristic fluorescence emission peak at 408 nm when excited at 284 nm. researchgate.net The introduction of Zn²⁺ leads to a progressive decrease in this emission intensity, signaling the binding event. nih.gov The metal ion acts as a structural linchpin, favoring a conformation where intramolecular PET quenching is highly efficient. researchgate.netnih.gov This "off-on" to "off" signaling mechanism is a clear demonstration of how metal binding can be used to control the photophysical output of a carefully designed ligand system. The stability and stoichiometry of the resulting metal-ligand complex can be quantified through techniques like potentiometric, UV-Vis, and fluorescence titrations. researchgate.netnih.gov

| Property | Ligand (L) | Ligand-Zn²⁺ Complex (L-Zn²⁺) | Reference |

|---|---|---|---|

| Excitation Wavelength (λex) | 284 nm | 284 nm | researchgate.net |

| Emission Wavelength (λem) | 408 nm | 408 nm | researchgate.net |

| Fluorescence Behavior | Emissive | Quenched (Deactivated) | researchgate.netnih.gov |

| Quenching Mechanism | - | Photoinduced Electron Transfer (PET) | nih.govresearcher.life |

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation in Organic Transformations

Understanding the step-by-step process of a chemical reaction is crucial for optimizing conditions and expanding the utility of a synthetic method. For biphenyl (B1667301) compounds, including those with aminomethyl substituents, several key reaction mechanisms have been investigated.

Palladium-catalyzed amination, a cornerstone of modern organic synthesis, is frequently used to form carbon-nitrogen bonds, including the synthesis of arylamines. rsc.org The mechanism of this reaction for biphenyl halides is complex and has been the subject of detailed study. Generally, the catalytic cycle is understood to involve several key steps:

Generation of the Active Pd(0) Species: The reaction typically starts with a palladium(II) precatalyst, which is reduced in situ to the active palladium(0) species. acs.orgrsc.org This reduction can be influenced by various components of the reaction mixture, including phosphine (B1218219) ligands, solvents, and bases. rsc.orgrsc.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (a biphenyl halide in this case) in an oxidative addition step to form an arylpalladium(II) complex. acs.org

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the arylpalladium(II) complex. Subsequent deprotonation by a base generates an arylpalladium(II) amido complex. nih.gov

Reductive Elimination: This is often the turnover-limiting step where the new C-N bond is formed, and the desired arylamine product is released, regenerating the Pd(0) catalyst. nih.gov

Mechanistic studies have revealed that for the amination of aryl halides, an equilibrium can exist between the arylpalladium(II) amido complex and an arylpalladium(II) hydroxo complex, especially when hydroxide (B78521) bases are used. nih.gov The choice of ligand is critical in these reactions, as it influences the stability of the catalytic species and the rate of the various steps in the cycle. For instance, the use of biaryl monophosphine ligands has been shown to be effective for the amination of aryl tosylates and benzenesulfonates. acs.org

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnih.gov When a diamine like 3,3'-Bis(aminomethyl)biphenyl is used, this reaction can lead to the formation of polymers. rsc.org

The mechanism of the Ugi reaction is generally accepted to proceed through the following sequence: wikipedia.orgnumberanalytics.comorganic-chemistry.org

Imine Formation: The amine and the carbonyl compound (aldehyde or ketone) condense to form an imine, with the elimination of a water molecule. wikipedia.orgrsc.org

Protonation and Nucleophilic Attack: The imine is protonated by the carboxylic acid to form an iminium ion. This electrophilic species is then attacked by the nucleophilic carbon of the isocyanide to form a nitrilium ion intermediate. wikipedia.orgrsc.org

Second Nucleophilic Addition: The carboxylate anion then adds to the nitrilium ion. wikipedia.org

Mumm Rearrangement: The final step is an intramolecular acyl transfer, known as the Mumm rearrangement, which is irreversible and drives the reaction to completion, yielding the stable bis-amide product. wikipedia.org

The Ugi reaction is known for its high atom economy and typically proceeds under mild conditions. rsc.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at an electronic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study biphenyl derivatives. mdpi.comnih.govtandfonline.comresearchgate.net

DFT calculations can provide valuable information on:

Molecular Geometry: Optimized structures of biphenyl derivatives can be determined, providing insights into bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov

Electronic Properties: Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. nih.gov

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors like hardness, softness, and electrophilicity, which help in predicting the reactivity of molecules. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, indicating electrophilic and nucleophilic sites. nih.gov For example, studies on chlorinated biphenyls have shown a correlation between the MEP and their toxic properties. nih.govacs.org

| Biphenyl Derivative | Computational Method | Key Findings | Reference |

|---|---|---|---|

| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate | DFT | Polarizability increases with chain length; biphenyl moiety significantly impacts stability. | mdpi.comnih.gov |

| 4-(biphenyl-4-yl)-1,4-dihydropyridine derivatives | DFT | HOMO-LUMO energy gap and MEP were used to evaluate reactivity and correlate with antimicrobial activity. | nih.gov |

| Biphenyl-4-carboxylic acid, 4-Acetylbiphenyl, 2,4-difluorobiphenyl | DFT/B3LYP/6-311++G(d,p) | Vibrational frequency analysis and correlation with fungicidal activity. | tandfonline.com |

| Axially chiral biphenyls | DFT/B3LYP/6-31G(d) | Conformationally restricted biphenyls with dioxolane/dithiolane bridges have higher dipole moments. | researchgate.net |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For flexible molecules like biphenyls, MD simulations are invaluable for understanding their conformational behavior. tandfonline.comtandfonline.com

Key insights from MD simulations of biphenyls include:

Torsional Angles: The rotation around the single bond connecting the two phenyl rings is a key conformational feature. MD simulations have shown that in the solid state, biphenyl molecules can adopt different torsion angles, with some having very small angles (0-2°) and others larger angles (~22°), which is a departure from the previously assumed average angle. tandfonline.comtandfonline.com

Solvent Effects: The surrounding solvent can significantly influence the conformational preferences of biphenyl derivatives. Polarizable MD simulations can be used to study these effects in detail. mdpi.com

Intermolecular Interactions: MD simulations can model the interactions between molecules, which is crucial for understanding the properties of materials like liquid crystals and polymers derived from biphenyls. tandfonline.com

Structure-Reactivity Correlations

Structure-reactivity relationships aim to correlate the chemical structure of a series of compounds with their observed reactivity or biological activity. For biphenyl derivatives, these correlations are essential for designing new molecules with desired properties.

Studies have shown that the nature and position of substituents on the biphenyl core significantly influence its properties. For instance:

In a series of ortho-biphenyl carboxamides, structural modifications led to the identification of potent inhibitors of the Hedgehog signaling pathway. nih.gov

For certain biphenyl-phenyl methanone (B1245722) derivatives, descriptors selected by Principal Component Analysis (PCA) indicated that reactivity plays a crucial role in their antimycobacterial activity. nih.gov

In a study of novel biphenyl-containing tetronamides, QSAR (Quantitative Structure-Activity Relationship) studies highlighted the biphenyl moiety as a crucial structural feature for their cyanobactericidal activity. researchgate.net

The reactivity of the biphenyl system is also influenced by the electronic effects of substituents. The phenyl group itself is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions due to resonance stabilization. pearson.com

Electronic and Steric Factors in Reactivity of Biphenyl-Based Compounds

The chemical reactivity of biphenyl-based compounds is governed by a delicate interplay of electronic and steric factors. These factors dictate the molecule's ground-state conformation, its ability to interact with other reagents, and the stability of reaction intermediates. researchgate.netresearchgate.net

Electronic Factors: The electronic properties of substituents directly modulate the electron density across the biphenyl system. The torsion of the biphenyl molecule along its central C-C bond is significant as it influences the degree of π-conjugation between the two rings, which in turn affects the electronic properties and chemical reactivity. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) are instrumental in understanding these effects. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of a molecule's reactivity. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are the likely sites for reaction. researchgate.netresearchgate.net For example, studies on fluorinated biphenyl derivatives have shown that the introduction of fluorine atoms alters the electronic distribution and reactivity profile of the molecule. nih.gov Similarly, electron-donating substituents are known to lead to a more planar conformation, enhancing conjugation, while electron-withdrawing groups can result in a more twisted structure. numberanalytics.com

Steric Factors: Steric effects arise from the spatial arrangement of atoms and the repulsive forces between them when they are in close proximity. numberanalytics.com In biphenyl chemistry, steric hindrance is most pronounced when bulky substituents are present at the ortho positions (2, 2', 6, and 6'). Repulsion between these ortho-substituents forces the two phenyl rings to twist out of planarity, increasing the dihedral angle between them. numberanalytics.com This twisting disrupts the π-conjugation across the central bond, effectively isolating the two aromatic systems and influencing the molecule's electronic properties and reactivity. researchgate.netresearchgate.net

This phenomenon, known as atropisomerism, can lead to stable, non-interconverting stereoisomers if the steric barrier to rotation is sufficiently high. rsc.org Even when the barrier is not high enough for isolable atropisomers, the increased dihedral angle due to steric hindrance can affect reaction rates by making it more difficult for reactants to approach the reactive sites. numberanalytics.com In the case of this compound, the substituents are in the meta positions, which results in significantly less steric hindrance compared to ortho-substituted analogues. Therefore, the rings are expected to be more coplanar, allowing for greater electronic communication between them.

Table 2: Theoretical Data on Substituted Biphenyl Derivatives This table presents data from computational studies, illustrating how different substituents affect key electronic and structural parameters of biphenyl compounds.

| Compound | Substituent(s) | Dihedral Angle (°) | HOMO-LUMO Gap (eV) | Reference |

| Biphenyl | -H | ~44 | ~5.1 | semanticscholar.org |

| 4,4'-dinitrobiphenyl | 4,4'-NO₂ | ~45 | ~3.8 | researchgate.net |

| 2,2'-dinitrobiphenyl | 2,2'-NO₂ | ~85 | ~3.1 | numberanalytics.com |

| 3-Methyl-2'-nitro-biphenyl | 3-CH₃, 2'-NO₂ | 79.5 | 4.06 | researchgate.net |

| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | Various | Not Specified | 5.01 | nih.gov |

Advanced Applications in Organic Synthesis

Role as a Versatile Organic Building Block

The compound's structure is ideally suited for serving as a foundational component or "building block" in the assembly of larger, more complex molecular systems. The primary amine functionalities provide reactive sites for a multitude of chemical transformations, while the biphenyl (B1667301) scaffold imparts a defined spatial arrangement and rigidity to the resulting molecules.

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them exceptionally reliable for constructing complex molecules. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide (B81097) and a terminal alkyne. organic-chemistry.orgacs.org

The primary amino groups of 3,3'-Bis(aminomethyl)biphenyl are excellent chemical handles for introducing azide or alkyne functionalities. For instance, the amines can be readily converted into azides via diazotization followed by substitution, or they can be acylated with an alkyne-bearing carboxylic acid. This transforms the bifunctional amine into a bifunctional azide or alkyne building block. Once functionalized, this derivative can be "clicked" with a complementary molecule (an alkyne or azide, respectively) to rapidly assemble elaborate molecular structures. interchim.frnih.gov This modular approach is highly efficient for creating libraries of compounds for various applications, including materials science and drug discovery. news-medical.net

The specific stereochemistry of this compound makes it an exceptional precursor for the synthesis of macrocycles and three-dimensional porous organic cages (POCs). rsc.orgacs.org Macrocycles are large ring structures, and their synthesis often relies on the reaction of two complementary bifunctional reagents. whiterose.ac.uksc.edumdpi.comnih.gov

The reaction of this compound with a dialdehyde, for example, can lead to the formation of macrocyclic imines through a [2+2] or [3+3] condensation. The defined distance and angle between the two aminomethyl groups guide the cyclization process, similar to reactions observed with analogous diamines like meta-bis(aminomethyl)benzene. lew.ro These macrocyclic structures can act as hosts for smaller guest molecules or as building blocks for even larger supramolecular assemblies.

Furthermore, when combined with trigonal or tetrahedral building blocks, this compound can be used to construct 3D cage compounds. uni-duesseldorf.deacs.org These cages possess internal cavities and can exhibit permanent porosity in the solid state, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net The synthesis often relies on dynamic covalent chemistry, such as imine condensation, which allows for self-correction and the formation of thermodynamically stable, well-defined cage structures in high yields. rsc.org

Development of Novel Reagents and Intermediates

Beyond its role as a structural scaffold, this compound serves as a key intermediate in the synthesis of specialized reagents and other valuable chemical platforms.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and biologically active molecules. rsc.orgsigmaaldrich.com The two primary amine groups of this compound provide ideal entry points for constructing nitrogen-containing heterocyclic systems.

By reacting with appropriate bifunctional reagents, a variety of heterocyclic scaffolds can be synthesized. For example, condensation with α-dicarbonyl compounds can yield bis-dihydropyrazines, while reaction with β-ketoesters could lead to the formation of bis-dihydropyrimidinones. These reactions leverage the nucleophilicity of the amino groups to build new ring systems appended to the biphenyl core, creating rigid and well-defined structures that can be valuable in medicinal chemistry and materials science.

The biphenyl unit is a classic example of a scaffold that can exhibit axial chirality (atropisomerism) when rotation around the single bond connecting the two phenyl rings is restricted, typically by bulky substituents at the ortho positions. While this compound itself is not chiral, it can be derivatized to create chiral molecules capable of enantioselective recognition. acs.orgacs.org

This is achieved by introducing bulky groups and then separating the resulting stable atropisomers. The aminomethyl groups can be further modified, for instance, into chiral amino alcohols. The resulting chiral host molecule, possessing a well-defined three-dimensional structure, can then selectively bind to one enantiomer of a chiral guest molecule, such as an amino alcohol or a metal cation complexed with a chiral ligand. acs.org This recognition is often monitored by techniques like fluorescence spectroscopy, where the binding event leads to a change in the emission signal. The development of such chiral selectors is crucial for applications in asymmetric catalysis and the separation of racemic mixtures. rsc.org

Functionalization and Derivatization Strategies

The chemical utility of this compound is greatly expanded by the range of functionalization and derivatization strategies that can be applied to it. These modifications can target the reactive amino groups or the aromatic biphenyl backbone.

The primary amino groups are the most readily derivatized sites. Standard amine chemistry can be employed, including:

Acylation: Reaction with acid chlorides or anhydrides to form stable amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form substituted amines.

Isocyanate/Isothiocyanate Addition: Formation of ureas and thioureas, which are important functional groups in supramolecular chemistry. nih.gov

The biphenyl backbone itself can also be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the phenyl rings, although this may lead to mixtures of isomers. More advanced methods, such as directed ortho-metalation or transition metal-catalyzed C-H bond functionalization, offer more precise control over the position of new substituents, allowing for the synthesis of highly tailored derivatives. mdpi.com

Introduction of Additional Fluorophore Groups to Diaminobiphenyl Derivatives

The introduction of fluorophores to diaminobiphenyl scaffolds, such as this compound, is a key strategy for creating fluorescent probes and labeled molecules for various applications in biological imaging and sensing. The primary amino groups on the biphenyl derivative serve as reactive handles for covalent attachment of a wide range of fluorescent dyes.

Commonly, the synthesis involves the use of a fluorophore that has been chemically activated to react with primary amines. science.gov This is a well-established method for labeling biomolecules like proteins and nucleic acids, and the same principles are applied to smaller organic molecules like diaminobiphenyls. science.govthermofisher.com

Key Synthetic Strategies:

The most prevalent methods for attaching fluorophores to amine-containing molecules involve amine-reactive derivatives:

N-Hydroxysuccinimide (NHS) Esters: Fluorophores equipped with an NHS ester group are highly reactive towards primary amines, forming a stable amide bond. idtdna.com This is a preferred method due to its high specificity and the stability of the resulting linkage. science.gov The reaction is typically carried out in an organic solvent under mild basic conditions to ensure the amine is deprotonated and thus nucleophilic.

Isothiocyanates: This reactive group reacts with primary amines to form a thiourea (B124793) linkage. science.gov Fluorescein (B123965) isothiocyanate (FITC) and rhodamine derivatives (TRITC) are classic examples of fluorophores that use this chemistry. thermofisher.com

Click Chemistry: Modern bioconjugation techniques like click chemistry offer another versatile route. idtdna.com For instance, the diaminobiphenyl can be first modified with an azide-containing linker, followed by a copper-catalyzed or strain-promoted cycloaddition reaction with a fluorophore bearing a terminal alkyne. idtdna.com

The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. nih.gov A variety of fluorophores, from classic dyes like fluorescein and rhodamine to modern dyes like cyanines (Cy3™, Cy5™) and BODIPY, are commercially available with the necessary reactive groups for conjugation. idtdna.comtdx.cat For example, a fluorescent derivative of glucosyl ceramide was synthesized by linking a fluorescent fatty acid containing a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group to an amino group. nih.govnih.gov

Table 1: Strategies for Attaching Fluorophores to Amine Groups

| Reactive Group on Fluorophore | Functional Group on Biphenyl | Resulting Linkage | Typical Fluorophores |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine | Amide | Fluorescein, Rhodamine, Cyanine Dyes, Alexa Fluor™ Dyes |

| Isothiocyanate | Primary Amine | Thiourea | FITC, TRITC |

| Azide (via linker) | Primary Amine (modified) | Triazole (via Click Chemistry) | FAM, various click-compatible dyes |

| Maleimide | Thiol (requires amine modification) | Thioether | Fluorescein-5-maleimide |

Preparation of Phosphonate-Based Ligands from Biphenyltetracarboxylic Dianhydride

Phosphonate-based ligands are significant in the development of metal-organic frameworks (MOFs), particularly for applications requiring aqueous solubility and functionality. The synthesis of these ligands can be achieved by reacting aromatic dianhydrides with amino-functionalized phosphonic acids.

A specific example is the preparation of N,N´-bis(phosphonomethyl)-3,3′,4,4′-biphenyltetracarboxydiimide (PBDI), a phosphonate-based diimide ligand, from 3,3',4,4'-biphenyltetracarboxylic dianhydride. The synthesis involves a condensation reaction between the dianhydride and (aminomethyl)phosphonic acid. dntb.gov.ua

Detailed Research Findings:

In a study by Medina and Pius, the synthesis of PBDI was performed by refluxing 3,3',4,4'-biphenyltetracarboxylic dianhydride with (aminomethyl)phosphonic acid in dimethylformamide (DMF). dntb.gov.ua The reaction was conducted under an inert atmosphere (liquefied N₂) at an elevated temperature to drive the imidization process. dntb.gov.ua The resulting product, a bronzy solid, was isolated by filtration and purified by washing with cold ethanol (B145695). dntb.gov.ua An alternative procedure was also explored using imidazole (B134444) as a catalyst/solvent in combination with DMF. dntb.gov.ua The addition of phosphonic acid groups to the diimide structure is intended to increase the water solubility of the resulting ligands, which is a crucial property for their application in creating polar, porous metal-organic complexes. researchgate.net The successful synthesis of the ligands was confirmed using IR spectroscopy, which showed characteristic peaks for the carbonyl group around 1750 cm⁻¹, and NMR spectroscopy. dntb.gov.uaresearchgate.net

Table 2: Synthesis of N,N´-bis(phosphonomethyl)-3,3′,4,4′-biphenyltetracarboxydiimide (PBDI)

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (1.5 mmol) | (Aminomethyl)phosphonic acid (3.0 mmol) | Dimethylformamide (40.0 mL) | Reflux under N₂, ~120°C, 24 hours | 242.8 mg | dntb.gov.ua |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (2.0 mmol) | (Aminomethyl)phosphonic acid (4.0 mmol) | Imidazole, Dimethylformamide (20.0 mL) | Reflux under N₂, 130°C | 1.10 g (crude) | dntb.gov.ua |

This synthetic route provides a basis for creating a variety of phosphonate-functionalized diimide ligands by using different aromatic dianhydrides, such as pyromellitic dianhydride and naphthalenetetracarboxylic dianhydride, as starting materials. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Biphenyl-Based Amines

The synthesis of biphenyl (B1667301) derivatives has a rich history, with classical methods like the Wurtz-Fittig and Ullmann reactions paving the way. rsc.org However, the future of synthesizing biphenyl-based amines, including 3,3'-Bis(aminomethyl)biphenyl, lies in the development of more efficient, scalable, and sustainable methodologies.

Current research is actively exploring various cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, which have become indispensable tools for constructing the biphenyl core. rsc.orgresearchgate.net These methods offer greater functional group tolerance and milder reaction conditions compared to their predecessors. For instance, the Suzuki-Miyaura coupling, often catalyzed by palladium complexes, allows for the efficient formation of C-C bonds between aryl halides and arylboronic acids, a key step in many biphenyl syntheses. rsc.orgnih.gov

Future efforts will likely focus on:

Catalyst Development: Designing more active and robust catalysts, potentially moving towards earth-abundant metals like iron to replace precious metals like palladium. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of biphenyl amines to enhance safety, scalability, and product consistency.

C-H Activation: Exploring direct C-H arylation as a more atom-economical approach to biphenyl synthesis, eliminating the need for pre-functionalized starting materials. researchgate.net

A notable trend is the synthesis of nonsymmetrically substituted biphenyl derivatives, which often requires multi-step synthetic pathways involving protection and deprotection steps. nih.gov The development of one-pot or tandem reactions to streamline these processes is a significant area of future research.

Development of Next-Generation Functional Materials Incorporating Biphenyl-Diamine Units

The rigid yet flexible nature of the biphenyl-diamine scaffold makes it an attractive building block for a wide array of functional materials. researchgate.net The incorporation of this compound and its analogues into polymers and other materials can impart desirable thermal, mechanical, and electronic properties.

Polyimides (PIs): Biphenyl-diamines are crucial monomers in the synthesis of high-performance polyimides. researchgate.net These polymers are known for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. ossila.com Future research will likely focus on creating polyimides with even lower dielectric constants and improved processability for next-generation communication technologies. researchgate.net

Hole-Transporting Materials (HTMs): Biphenyl diamine derivatives, often referred to as TPD (N,N,N',N'-tetra-aryl biphenyl diamine) compounds, are excellent hole-transporting materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netgoogle.com The future in this area involves designing novel TPD structures with enhanced charge mobility and thermal stability to improve the efficiency and lifetime of these devices. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs): The diamine functionality can be utilized to functionalize MOFs, enhancing their properties for applications such as gas capture and storage. chemrxiv.org For example, diamine-functionalized MOFs have shown exceptional CO2 selectivity. chemrxiv.org Future work will explore the systematic effects of different diamine linkers on the diffusion and capture properties of MOFs. chemrxiv.org

Advanced Spectroscopic and Characterization Techniques for Biphenyl Derivatives

A deep understanding of the structure-property relationships in biphenyl derivatives is crucial for designing new materials with tailored functionalities. Advanced spectroscopic and characterization techniques are indispensable for this purpose.

Crystallography: X-ray diffraction remains a cornerstone for determining the precise three-dimensional structure of biphenyl compounds in the solid state. researchgate.net This information is vital for understanding packing effects and their influence on material properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR are powerful tools for elucidating the molecular structure and dynamics of biphenyl derivatives. nih.govresearchgate.net Techniques like 1H and 13C NMR are routinely used to confirm the identity and purity of synthesized compounds. arabjchem.org

Fluorescence Spectroscopy: For applications in optoelectronics, fluorescence spectroscopy is essential for characterizing the light-emitting properties of biphenyl derivatives. researchgate.netrhhz.net This includes measuring quantum yields, lifetimes, and emission spectra.

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of biphenyl-containing materials. nih.gov

Future trends in characterization will likely involve the increased use of in-situ techniques to study materials under operating conditions and the application of advanced computational methods to complement experimental data.

Integration with Sustainable Chemistry Principles in Biphenyl Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including biphenyl derivatives. The goal is to develop processes that are more environmentally benign, use renewable resources, and minimize waste.

Greener Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with more sustainable alternatives. researchgate.net This includes the use of water as a reaction medium and the development of catalyst-free reactions. researchgate.net For instance, sonochemical methods, which use ultrasound to promote reactions, offer a greener alternative to traditional heating. ijcce.ac.ir

Renewable Feedstocks: A significant long-term goal is to produce biphenyl-based chemicals from renewable biomass sources rather than petroleum. acs.orgacs.org For example, researchers have demonstrated a bio-based pathway to prepare 4,4′-dimethylbiphenyl, a precursor to other valuable biphenyl compounds. acs.orgacs.org

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are being prioritized. This aligns with the principles of atom economy, a key concept in green chemistry.

Computational Design and High-Throughput Screening for New Applications of Biphenyl-Diamine Scaffolds

Computational chemistry and high-throughput screening are becoming increasingly powerful tools for accelerating the discovery and development of new materials and molecules.

Computational Modeling: In silico methods, which involve computer modeling and simulation, can be used to predict the properties of new biphenyl-diamine scaffolds before they are synthesized in the lab. uliege.benih.gov This can help to prioritize synthetic targets and reduce the time and cost of research and development. For example, computational studies can be used to design ligands with specific binding affinities for biological targets or to predict the electronic properties of new materials for optoelectronic applications. researchgate.netmdpi.com

High-Throughput Screening: This approach involves rapidly testing large libraries of compounds for a specific property or activity. In the context of biphenyl-diamines, this could be used to identify new catalysts, materials with desirable optical or electronic properties, or molecules with potential biological activity.

The integration of computational design and high-throughput screening will enable a more rational and efficient exploration of the vast chemical space accessible with the biphenyl-diamine scaffold, leading to the discovery of novel applications in fields ranging from medicine to materials science.

Q & A

Q. Critical Parameters :

- Catalyst choice (e.g., Pd vs. Ni systems for coupling efficiency) .

- Solvent polarity and temperature (e.g., THF vs. DMF for solubility and reaction rate) .

- Purification methods (e.g., column chromatography with silica gel or recrystallization) .

What characterization techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to verify amine protons (~δ 1.5–3.0 ppm) and biphenyl aromatic signals .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion for C14H16N2) .

- Elemental Analysis : Validate empirical formula (C, H, N percentages within ±0.4% of theoretical values) .

How should researchers handle and store this compound to ensure stability?

Basic Research Question

- Storage : Keep in amber vials at 0–6°C under inert gas (Ar/N2) to prevent oxidation of amine groups .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Avoid prolonged exposure to moisture or light .

- Stability Testing : Monitor degradation via periodic HPLC analysis; shelf life typically 6–12 months under recommended conditions .

How can DFT calculations be integrated with experimental data to resolve structural ambiguities in biphenyl derivatives?

Advanced Research Question

- Structural Optimization : Use DFT (e.g., B3LYP/6-31G* basis set) to predict bond lengths, angles, and torsional conformations. Compare with X-ray crystallography or NMR data .

- Electronic Properties : Calculate HOMO-LUMO gaps to explain reactivity trends (e.g., amine group nucleophilicity) .

- Case Study : For organotellurium biphenyl derivatives, DFT-predicted geometries matched experimental XRD data within 2% error, validating synthetic pathways .

What strategies are effective in optimizing catalytic systems for coupling reactions involving biphenyl amines?

Advanced Research Question

- Ligand Design : Bulky ligands (e.g., Xyl-BINAP) enhance regioselectivity in Pd-catalyzed aminations by reducing steric hindrance .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve catalyst turnover but may require additives (e.g., Cs2CO3) to prevent deactivation .

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition in Pd systems) .

How can conflicting spectroscopic data between batches be systematically analyzed to identify synthetic inconsistencies?